1-(1-([1,1'-biphenyl]-3-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole 1-(1-([1,1'-biphenyl]-3-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
Brand Name: Vulcanchem
CAS No.: 2034431-73-5
VCID: VC6890924
InChI: InChI=1S/C17H16N4O2S/c22-24(23,20-12-16(13-20)21-10-9-18-19-21)17-8-4-7-15(11-17)14-5-2-1-3-6-14/h1-11,16H,12-13H2
SMILES: C1C(CN1S(=O)(=O)C2=CC=CC(=C2)C3=CC=CC=C3)N4C=CN=N4
Molecular Formula: C17H16N4O2S
Molecular Weight: 340.4

1-(1-([1,1'-biphenyl]-3-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

CAS No.: 2034431-73-5

Cat. No.: VC6890924

Molecular Formula: C17H16N4O2S

Molecular Weight: 340.4

* For research use only. Not for human or veterinary use.

1-(1-([1,1'-biphenyl]-3-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole - 2034431-73-5

Specification

CAS No. 2034431-73-5
Molecular Formula C17H16N4O2S
Molecular Weight 340.4
IUPAC Name 1-[1-(3-phenylphenyl)sulfonylazetidin-3-yl]triazole
Standard InChI InChI=1S/C17H16N4O2S/c22-24(23,20-12-16(13-20)21-10-9-18-19-21)17-8-4-7-15(11-17)14-5-2-1-3-6-14/h1-11,16H,12-13H2
Standard InChI Key YSSCREMZHCJKBS-UHFFFAOYSA-N
SMILES C1C(CN1S(=O)(=O)C2=CC=CC(=C2)C3=CC=CC=C3)N4C=CN=N4

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-[1-(3-phenylphenyl)sulfonylazetidin-3-yl]triazole, reflects its three-dimensional arrangement:

  • A 1,2,3-triazole ring (C2N3H2\text{C}_2\text{N}_3\text{H}_2) serves as the central heterocycle.

  • An azetidine ring (4-membered nitrogen-containing cycle) is sulfonylated at the N1 position by a [1,1'-biphenyl]-3-yl group.

  • The biphenyl moiety introduces steric bulk and π-π stacking potential, while the sulfonyl group enhances electrophilicity.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC17H16N4O2S\text{C}_{17}\text{H}_{16}\text{N}_4\text{O}_2\text{S}
Molecular Weight340.4 g/mol
SMILESC1C(CN1S(=O)(=O)C2=CC=CC(=C2)C3=CC=CC=C3)N4C=CN=N4
InChIKeyYSSCREMZHCJKBS-UHFFFAOYSA-N
Topological Polar Surface Area94.7 Ų

The Topological Polar Surface Area (TPSA) of 94.7 Ų suggests moderate membrane permeability, aligning with drug-like properties.

Spectroscopic Characterization

While experimental spectral data (e.g., 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR) are unavailable for this specific compound, analogous triazole-azetidine derivatives exhibit characteristic signals:

  • Triazole protons: Downfield shifts at δ 7.5–8.2 ppm due to ring anisotropy .

  • Azetidine CH2_2 groups: Multiplet signals near δ 3.5–4.5 ppm .

  • Sulfonyl group: Strong IR absorption at ~1350 cm1^{-1} (asymmetric S=O stretch) and ~1150 cm1^{-1} (symmetric stretch) .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The molecule can be dissected into three key fragments:

  • 1,2,3-Triazole core

  • 3-Aminoazetidine

  • Biphenylsulfonyl chloride

Table 2: Proposed Synthetic Route

StepReaction TypeReagents/Conditions
1Azide-Alkyne CycloadditionCuSO4_4, sodium ascorbate, H2_2O/tt-BuOH (Click chemistry)
2SulfonylationBiphenyl-3-sulfonyl chloride, Et3_3N, DCM
3Ring-Closing MetathesisGrubbs catalyst, CH2_2Cl2_2, reflux

Critical Synthetic Challenges

  • Azetidine Ring Strain: The 4-membered azetidine requires careful temperature control during sulfonylation to prevent ring-opening.

  • Triazole Regioselectivity: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) ensures 1,4-disubstituted triazole formation .

  • Sulfonyl Group Stability: Biphenylsulfonyl chloride must be freshly distilled to avoid hydrolysis to the sulfonic acid .

Physicochemical and Pharmacokinetic Profiling

Solubility and Partitioning

Though experimental solubility data remain unreported, computational predictions using the ESOL model estimate:

  • LogP: 3.1 ± 0.2 (moderate lipophilicity)

  • Water Solubility: ~0.02 mg/mL (25°C)

These values position the compound within Lipinski’s Rule of Five boundaries, suggesting oral bioavailability potential.

Metabolic Stability Insights

Comparative studies on triazole vs. amide isosteres indicate:

  • Triazole-containing analogs exhibit 15–30% higher metabolic stability in mouse liver microsomes than amide counterparts .

  • The sulfonyl group may resist CYP450-mediated oxidation, extending plasma half-life .

Biological Activity and Structure-Activity Relationships (SAR)

Hypothesized Targets

While direct pharmacological data are lacking, structural analogs suggest potential interactions with:

  • Dopamine D3 Receptor (D3R): Triazole-linked biphenyl systems show nanomolar affinity (Ki=2.48.7nMK_i = 2.4–8.7 \, \text{nM}) .

  • Carbonic Anhydrase II (CA-II): Sulfonamide-triazole hybrids inhibit CA-II at IC50_{50} values of 0.8–3.2 µM .

SAR Key Observations

  • Biphenyl Orientation: Para-substituted biphenyls enhance receptor binding via hydrophobic interactions .

  • Sulfonyl Linker: Improves solubility and hydrogen bonding capacity vs. methylene chains.

  • Azetidine Rigidity: Constrains conformation, potentially improving target selectivity .

Future Directions and Applications

Medicinal Chemistry Opportunities

  • Neuropsychiatric Disorders: D3R modulation for addiction or Parkinson’s disease therapy .

  • Anticancer Agents: CA-II inhibition for acidosis-driven tumor suppression .

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